Structure Elucidation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: An Integrated Spectroscopic and Crystallographic Approach
Structure Elucidation of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide: An Integrated Spectroscopic and Crystallographic Approach
An In-depth Technical Guide
Abstract
The rigorous and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of a novel compound, 2-amino-N-methyl-N-(thiolan-3-yl)propanamide. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of high-resolution mass spectrometry (HRMS), advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals. This document details the logical progression from determining the molecular formula to establishing atomic connectivity and, finally, assigning the absolute stereochemistry of the molecule's two chiral centers.
Introduction: The Imperative of Structural Certainty
2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a novel small molecule containing two key fragments: an amino-propanamide backbone and a thiolane ring, linked via a tertiary amide bond. The presence of two stereocenters—one on the propanamide backbone (C2) and one on the thiolane ring (C3)—necessitates a meticulous analytical strategy to define not only its constitution but also its three-dimensional architecture. An incorrect structural assignment can have profound consequences, leading to wasted resources in development and a misunderstanding of its biological activity.
This guide presents an integrated workflow that leverages the strengths of multiple orthogonal analytical techniques. Mass spectrometry provides the foundational elemental composition and fragmentation data.[1][2] NMR spectroscopy serves as the primary tool for mapping the intricate network of atomic connections.[3][4][5] Finally, X-ray crystallography offers the definitive solution for determining the absolute configuration of the chiral centers, a critical parameter for any biologically active molecule.[6][7][8]
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the molecular formula. This is most reliably achieved using high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio (m/z) with exceptional accuracy.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile small molecules, minimizing in-source fragmentation and maximizing the intensity of the protonated molecular ion [M+H]⁺.[1]
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers provide the mass accuracy required to distinguish between elemental compositions with the same nominal mass.[9]
-
Data Analysis: Identify the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).
For 2-amino-N-methyl-N-(thiolan-3-yl)propanamide, the expected molecular formula is C₈H₁₆N₂OS.
-
Expected Monoisotopic Mass: 188.1034 Da
-
Expected [M+H]⁺: 189.1107 Da
Degree of Unsaturation: Once the formula (C₈H₁₆N₂OS) is confirmed, the degree of unsaturation (DoU) is calculated to determine the total number of rings and/or multiple bonds.
DoU = C - (H/2) + (N/2) + 1 DoU = 8 - (16/2) + (2/2) + 1 = 8 - 8 + 1 + 1 = 2
A DoU of 2 is consistent with the proposed structure, which contains one ring (the thiolane moiety) and one double bond (the amide carbonyl group).
Mapping the Atomic Framework: An NMR-Centric Approach
NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[3][10][11] Our strategy employs a suite of 1D and 2D experiments to build the structure piece by piece.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
1D NMR provides the initial inventory of hydrogen and carbon environments within the molecule.
-
¹H NMR: Reveals the number of distinct proton environments, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[5]
-
¹³C NMR {¹H Decoupled}: Shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH₃, CH₂, CH, and quaternary carbons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-amino-N-methyl-N-(thiolan-3-yl)propanamide (Note: Chemical shifts (δ) are hypothetical, based on typical values for similar functional groups. Multiplicities are abbreviated: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.)
| Atom(s) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| Propanamide Moiety | |||||
| C1 (C=O) | - | - | - | ~175 | C |
| C2 (CH) | ~3.5 | q | 1H | ~55 | CH |
| C3 (CH₃) | ~1.2 | d | 3H | ~18 | CH₃ |
| NH₂ | ~2.0 | br s | 2H | - | - |
| N-CH₃ | ~3.0 | s | 3H | ~35 | CH₃ |
| Thiolane Moiety | |||||
| C3' (CH) | ~4.5 | m | 1H | ~50 | CH |
| C2' (CH₂) | ~2.9 | m | 2H | ~38 | CH₂ |
| C4' (CH₂) | ~2.2 | m | 2H | ~30 | CH₂ |
| C5' (CH₂) | ~2.8 | m | 2H | ~32 | CH₂ |
Two-Dimensional (2D) NMR: Building Connectivity
While 1D NMR provides the parts list, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.[12][13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the definitive way to link the ¹H and ¹³C assignments.[15]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for tracing out contiguous proton networks, such as the C2-C3 link in the propanamide fragment and the entire spin system of the thiolane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate fragments. It shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations for this molecule would be from the N-CH₃ protons to the amide carbonyl (C1) and the thiolane C3', bridging the two main parts of the molecule across the nitrogen atom.[16]
Confirmation via Fragmentation: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides orthogonal confirmation of the structure proposed by NMR. In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[17] The fragmentation pattern serves as a structural fingerprint.
Protocol 2: Tandem Mass Spectrometry (MS/MS)
-
Instrument: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.
-
Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 189.11) in the first mass analyzer.
-
Fragmentation: Subject the isolated ions to CID in a collision cell filled with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: Scan the third mass analyzer to detect the m/z of the resulting fragment ions.
Table 2: Predicted MS/MS Fragments for Protonated 2-amino-N-methyl-N-(thiolan-3-yl)propanamide
| Fragment m/z (Predicted) | Lost Neutral Fragment | Structure of Fragment Ion |
| 172.08 | NH₃ (Ammonia) | Loss of the primary amine group. |
| 116.07 | C₃H₆NO (Propanamide fragment) | Thiolane ring with N-methyl group. |
| 88.05 | C₅H₉NS (Thiolane fragment) | Protonated 2-amino-N-methylpropanamide. |
| 74.06 | C₅H₉S (Thiolane radical) | Protonated methyl-propanamide fragment. |
The observation of these specific fragments would provide strong evidence supporting the connectivity determined by NMR.
The Final Frontier: Determining Absolute Stereochemistry
While NMR and MS can define the 2D structure, they cannot typically distinguish between enantiomers or diastereomers. Given the two chiral centers in our molecule, four possible stereoisomers exist (R,R), (S,S), (R,S), and (S,R). Determining the absolute configuration is essential and is most definitively accomplished by single-crystal X-ray crystallography.[6][18]
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step. Grow a high-quality single crystal of the compound (or a suitable salt/derivative). This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. This provides the precise 3D arrangement of atoms and the relative configuration of the stereocenters.
-
Absolute Configuration Determination: To determine the absolute configuration, anomalous dispersion is used.[6] This requires the presence of an atom that scatters X-rays with a significant anomalous component (often a "heavy" atom, though modern instruments can often solve for light-atom structures) or the use of a specific X-ray wavelength. The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure, thus unambiguously assigning the absolute configuration (e.g., 2R, 3'S).[19]
Conclusion: A Synthesis of Evidence
The structure elucidation of a novel molecule like 2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a process of accumulating and synthesizing evidence from multiple, complementary techniques. No single experiment provides the complete picture. The workflow presented here demonstrates a logical and robust pathway to achieve an unambiguous structural assignment.
By following this integrated approach, the molecular formula is first established, followed by the complete assignment of the atomic framework and its connectivity. This proposed 2D structure is then confirmed through fragmentation analysis, and finally, the absolute three-dimensional arrangement is determined through X-ray crystallography. This multi-faceted, self-validating process ensures the highest degree of confidence in the final structural assignment.
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